molecular formula C18H17FN6O4S B2824425 N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396877-02-3

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No. B2824425
CAS RN: 1396877-02-3
M. Wt: 432.43
InChI Key: YKYIYTJNMJYIMO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN6O4S and its molecular weight is 432.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

This compound's relevance to scientific research primarily encompasses its synthesis and potential biomedical applications. For instance, a study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents, exploring a versatile, readily accessible cyanoacetamide derivative. Although not directly mentioned, compounds with structural similarities have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish et al., 2014).

Structural Modifications for Improved Stability

Another study discussed the modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By examining various heterocyclic analogues to reduce metabolic deacetylation, researchers aimed to enhance the compounds' metabolic stability, an essential factor for developing effective therapeutic agents (Markian M Stec et al., 2011).

Immunopotentiator Research

The immunorestorative characteristics of a similar compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), were investigated, highlighting its potential to enhance the immune response to weak antigens and restore alloreactivity in immunocompromised mice. Such studies underscore the compound's application in immunology and potential therapeutic benefits (B. S. Wang et al., 1988).

Anticancer and Enzyme Inhibitory Activities

The synthesis and evaluation of sulfonamide derivatives for their anticancer potency have also been a significant area of research. Some derivatives have been tested for their efficacy against cancer cell lines, with certain compounds demonstrating potent anticancer activity, illustrating the potential of such molecules in cancer therapy (M. Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

Furthermore, research on sulfonamide inhibitors of carbonic anhydrase isoenzymes has revealed low nanomolar inhibition values, suggesting these compounds' utility in treating diseases associated with carbonic anhydrase, such as glaucoma and cancer (F. Carta et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-[4-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O4S/c19-15-3-1-2-4-16(15)30(28,29)21-13-7-9-14(10-8-13)25-18(27)24(22-23-25)11-17(26)20-12-5-6-12/h1-4,7-10,12,21H,5-6,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIYTJNMJYIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

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